Decarboxy Fexofenadine
Description
Contextualization as a Chemical Entity in Drug Metabolism and Degradation Studies
Decarboxy Fexofenadine (B15129) is primarily recognized as a major degradation product of Fexofenadine, the active pharmaceutical ingredient (API). ontosight.aidrjcrbio.com Its formation is particularly prominent during photodegradation, which occurs when Fexofenadine is exposed to light. researchgate.net
Forced degradation studies, which subject Fexofenadine to stress conditions like acid, base, oxidation, heat, and light, have been instrumental in understanding its stability profile. researchgate.netnih.gov These studies reveal that the drug is most susceptible to degradation under photolytic and oxidative stress. researchgate.netnih.gov Specifically, when exposed to UVC light in solution, Fexofenadine undergoes a photolytic decarboxylation reaction, resulting in the formation of Decarboxy Fexofenadine. researchgate.net This transformation involves the elimination of the carboxylic acid group from the Fexofenadine molecule. researchgate.netresearchgate.net Research has isolated and characterized this compound, referring to it as the "isopropyl derivative," alongside other degradation products like a benzophenone (B1666685) compound. researchgate.net
While Fexofenadine itself is an active carboxylic acid metabolite of the earlier antihistamine, terfenadine (B1681261), this compound represents a further step in the chemical lifecycle of the compound, specifically as a breakdown product. researchgate.netnih.gov The study of such entities is a fundamental aspect of drug metabolism and degradation pathway analysis, helping to create a complete chemical profile of a drug product over its shelf life. researchgate.netnih.gov
Significance in Pharmaceutical Quality Control and Research
The presence of impurities and degradation products in a pharmaceutical formulation can impact its quality and efficacy. ontosight.ai Consequently, this compound is a compound of high significance in pharmaceutical quality control and research. ontosight.ai Its primary role is that of a reference standard used in analytical testing. drjcrbio.compharmaffiliates.com
Key aspects of its significance include:
Analytical Method Development: As a known impurity, this compound is essential for developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC). synzeal.com These methods are designed to separate, identify, and quantify impurities within the Fexofenadine API and its finished dosage forms.
Impurity Profiling and Control: Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) establish strict limits for impurities in drug products. drugfuture.com this compound is listed as a specified impurity (Fexofenadine Impurity C) that must be monitored and controlled within these limits. synzeal.com
Stability Testing: The compound serves as a critical marker in stability studies. By subjecting Fexofenadine to stress conditions (e.g., heat, light, humidity), manufacturers can observe the rate and nature of degradation product formation, including this compound. This provides vital information about the drug's intrinsic stability and helps to determine appropriate storage conditions and shelf life. researchgate.net
Process Optimization: Understanding the pathways that lead to the formation of this compound allows for the optimization of Fexofenadine's synthesis and formulation processes. This knowledge helps chemists and chemical engineers to adjust reaction conditions or add protective measures (like light-resistant packaging) to minimize the level of this impurity in the final product, thereby ensuring its quality and consistency. researchgate.net
In essence, this compound is not just a chemical derivative but a crucial tool for ensuring that Fexofenadine-containing medicines meet the high standards required for pharmaceuticals.
Compound Information
Below are data tables detailing the chemical compounds mentioned in this article.
Table 1: this compound Identifiers
| Property | Value |
|---|---|
| Primary Name | This compound |
| Systematic Name | (1RS)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]-1-[4-(1-methylethyl)phenyl]butan-1-ol synzeal.com |
| Synonyms | Fexofenadine EP Impurity C, Fexofenadine USP Related Compound C, Fexofenadine Decarboxylated Degradation Product synzeal.comsynergyscitech.com |
| CAS Number | 185066-37-9 synergyscitech.comlgcstandards.com |
| Molecular Formula | C₃₁H₃₉NO₂ synergyscitech.comlgcstandards.com |
| Molecular Weight | 457.65 g/mol synergyscitech.comlgcstandards.com |
Table 2: Comparison of Fexofenadine and this compound
| Feature | Fexofenadine | This compound |
|---|---|---|
| Role | Active Pharmaceutical Ingredient researchgate.net | Degradation Product / Impurity drjcrbio.com |
| Molecular Formula | C₃₂H₃₉NO₄ mdpi.com | C₃₁H₃₉NO₂ synergyscitech.com |
| Key Structural Feature | Contains a carboxylic acid group researchgate.net | Lacks a carboxylic acid group researchgate.net |
| Primary Origin | Product of chemical synthesis; metabolite of terfenadine researchgate.net | Product of Fexofenadine photodegradation researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSQPQGERLSIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185066-37-9 | |
| Record name | 1-Piperidinebutanol, 4-(hydroxydiphenylmethyl)-alpha-(4-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185066379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PIPERIDINEBUTANOL, 4-(HYDROXYDIPHENYLMETHYL)-.ALPHA.-(4-(1-METHYLETHYL)PHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB8Z1JS4TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Origin of Decarboxy Fexofenadine
Elucidation of Degradation Mechanisms Leading to Decarboxy Fexofenadine (B15129)
The formation of decarboxy fexofenadine is primarily attributed to the degradation of fexofenadine. sincopharmachem.com Research indicates that photodegradation is a significant pathway. usbio.netchemicalbook.com When exposed to light, fexofenadine can undergo a decarboxylation reaction, which removes the carboxylic acid group and results in the formation of this compound. researchgate.net
Another pathway for its formation can occur during the synthesis of fexofenadine itself. It can arise as an impurity due to the hydrolysis of an ester group in a precursor molecule, leading to the formation of the butanol side chain characteristic of this compound. ontosight.ai The control and limitation of this impurity are critical aspects of the pharmaceutical manufacturing process to ensure the quality and purity of the final fexofenadine product. ontosight.ai
| Formation Pathway | Description | Primary Cause |
| Photodegradation | The parent compound, fexofenadine, breaks down upon exposure to light, losing its carboxyl group to form this compound. usbio.netchemicalbook.com | Exposure to Light |
| Synthesis Impurity | Arises during the manufacturing process of fexofenadine, potentially through the hydrolysis of an ester group in a chemical intermediate. ontosight.ai | Synthetic Process Conditions |
Considerations of Metabolic Transformation from Parent Compound (Fexofenadine)
While often associated with fexofenadine, this compound is not considered a significant metabolite of its parent compound in humans. Fexofenadine itself is the active carboxylic acid metabolite of terfenadine (B1681261), the antecedent antihistamine. researchgate.netwikipedia.orgnih.gov Pharmacokinetic studies consistently show that fexofenadine undergoes negligible metabolism after administration. medicines.org.uknih.gov
Approximately only 5% of a fexofenadine dose is metabolized by the liver or intestinal mucosa. wikipedia.orgmdpi.comdrugbank.com The vast majority of the compound is eliminated from the body unchanged, with about 80% excreted in the feces and 11-12% in the urine. wikipedia.orgmdpi.com The minimal metabolism that does occur has been found to yield a methyl ester metabolite and another minor compound, but not this compound in any significant quantity. drugbank.com Therefore, the primary origin of this compound is through chemical degradation rather than metabolic transformation in the body.
Role in In Vitro Drug Metabolism Investigations and Metabolite Identification Research
In the context of pharmaceutical research and development, this compound serves a crucial role as a reference standard in analytical chemistry. Its primary application is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to identify and quantify impurities and degradation products in fexofenadine drug substances and products. researchgate.net
By using this compound as a known marker, researchers can:
Develop stability-indicating methods: These analytical procedures can accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation and the corresponding increase in degradants like this compound.
Optimize synthesis and formulation: Understanding the conditions that lead to the formation of this impurity helps chemists and formulators to adjust manufacturing processes and storage conditions to minimize its presence, thereby ensuring the purity, stability, and quality of the final drug product.
| Application Area | Specific Use of this compound | Objective |
| Analytical Method Development | Serves as a reference compound for creating and validating techniques (e.g., HPLC) to detect impurities. | To ensure accurate identification and quantification of impurities in fexofenadine. |
| Impurity Profiling | Used as a marker to investigate the degradation pathways of fexofenadine under various stress conditions (e.g., light, heat). | To understand the stability of the drug and control impurity levels. |
| Process Optimization | Helps in analyzing how changes in the synthesis or formulation process affect the level of this impurity. | To produce a higher-purity and more stable final medicinal product. |
Analytical Methodologies for Identification and Quantification in Research
Chromatographic Techniques for Decarboxy Fexofenadine (B15129) Analysis
Chromatographic methods are central to the separation and analysis of Decarboxy Fexofenadine from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. nih.govresearchgate.netbanglajol.infojetir.org Reversed-phase HPLC (RP-HPLC) methods are particularly common, employing a non-polar stationary phase and a polar mobile phase.
Several studies have detailed the development and validation of HPLC methods for the simultaneous determination of Fexofenadine and its related compounds, including this compound. researchgate.netnih.govresearchgate.net These methods often utilize C8 or C18 columns and a variety of mobile phase compositions to achieve optimal separation. For instance, a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727) has been successfully used with a C18 column. researchgate.net Another method employed a mobile phase of 1% triethylamine (B128534) phosphate (pH 3.7), acetonitrile (B52724), and methanol in a 60:20:20 (v/v/v) ratio with a C8 column. nih.gov
The detection of this compound in HPLC analysis is typically performed using a UV detector, with wavelengths around 220 nm being common. jetir.orgukaazpublications.comconicet.gov.ar The retention time for this compound will vary depending on the specific chromatographic conditions.
Below is a table summarizing various HPLC methods used for the analysis of Fexofenadine and its related compounds:
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Hypersil BDS C-18 | Phosphate buffer (pH 2.7) and methanol (60:40, v/v) | 1.5 | 215 | nih.gov |
| Zorbax SB phenyl, L11 | Acetonitrile, buffer, and triethylamine (700:300:6, v/v) | 1.5 | 220 | ukaazpublications.com |
| Phenomenex (C18) | 5mM acetate (B1210297) buffer (pH 9.4) and acetonitrile (50:50, v/v) | 1.0 | 254 | banglajol.info |
| Inertsil C18 | Acetonitrile and phosphate buffer (pH 7.0) (45:55, v/v) | 1.0 | 220 | jetir.org |
| ACE C8 | Ortho phosphoric acid (pH 6.2) and methanol (40:60, v/v) | 1.0 | 290 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices like plasma. researchgate.netjetir.orgresearchgate.netconicet.gov.arpisrt.org This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.
LC-MS/MS methods have been developed for the simultaneous quantification of Fexofenadine and its metabolites. nih.govbjmu.edu.cn These methods often involve protein precipitation to prepare the sample, followed by chromatographic separation on a C18 column. nih.gov The detection is achieved using a mass spectrometer operating in positive ion mode, monitoring specific mass-to-charge (m/z) transitions for the analyte and an internal standard. nih.gov For this compound, the molecular ion peak is observed at a mass-to-charge ratio of 457, corresponding to the protonated molecular ion [M+H]⁺.
Chiral LC-MS/MS methods have also been established to separate the enantiomers of Fexofenadine in biological samples. nih.gov
Here is a summary of LC-MS/MS conditions used in the analysis of Fexofenadine:
| Sample Type | Extraction Method | Chromatographic Column | Mobile Phase | Detection Mode | Reference |
| Human Plasma | Protein Precipitation | Reversed-phase C18 | Methanol and buffer (10 mmol/L ammonium (B1175870) acetate and 0.1% formic acid; 70:30, v/v) | Positive ion electrospray tandem mass spectrometry | nih.gov |
| Plasma and Urine | Liquid-Liquid Extraction | Chirobiotic V | Not specified | Not specified | nih.gov |
Spectroscopic and Other Advanced Analytical Techniques
Beyond chromatography, other spectroscopic and advanced techniques play a vital role in the analysis of this compound.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful tool for both the structural elucidation and quantification of this compound. researchgate.netconicet.gov.arnih.gov High-resolution mass spectrometry provides precise mass measurements, which are essential for confirming the elemental composition of the molecule (C₃₁H₃₉NO₂).
The fragmentation patterns observed in the mass spectrum provide valuable information for structural identification. For this compound, characteristic fragmentation includes the loss of the diphenylmethyl group and fragmentation of the aliphatic chain connecting the piperidine (B6355638) ring to the isopropylphenyl substituent. These unique fragmentation patterns allow for the definitive identification of this compound in various samples.
Method Validation in Research Contexts for this compound
The validation of analytical methods is a critical step to ensure their reliability and accuracy for the intended purpose.
Selectivity and Specificity Considerations
Selectivity and specificity are key parameters in method validation, ensuring that the analytical method can accurately measure the analyte of interest without interference from other components in the sample, such as excipients or degradation products. jetir.org For this compound, this involves demonstrating that the analytical signal is solely from this compound and not from Fexofenadine or other related impurities. jetir.org This is often achieved by analyzing placebo samples and stressed samples to show that no interfering peaks are present at the retention time of this compound. jetir.org The spectral purity of the analyte peak can also be evaluated to confirm specificity. jetir.org
Limits of Detection and Quantification in Research Matrices
The ability to detect and accurately quantify minute amounts of this compound is crucial for pharmaceutical quality control and research. Analytical methods, particularly high-performance liquid chromatography (HPLC), have been developed and validated to establish specific limits of detection (LOD) and limits of quantification (LOQ). nih.gov The limit of detection is defined as the concentration that produces a signal-to-noise ratio of 3:1, while the limit of quantification corresponds to a ratio of 10:1 with a relative standard deviation (RSD) of less than 10%. nih.gov
Research has established these limits for fexofenadine and its related impurities, including its decarboxylated form. In one stability-indicating HPLC method, the LOD and LOQ for fexofenadine and its related impurities were found to be 0.02 µg/mL and 0.05 µg/mL, respectively. nih.gov Another study focusing on the determination of fexofenadine impurities identified the decarboxylation product (Impurity C) and reported a specific detection limitation of 1.54 ng. ingentaconnect.com Regulatory guidelines often specify limits for such impurities, with some monographs setting a threshold of ≤0.15% for the decarboxylated degradant. To meet these requirements, analytical methods must have an LOQ at or below 0.05%.
The following table summarizes the limits of detection and quantification for fexofenadine impurities, including the decarboxylated product, as reported in various research studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Research
| Analyte/Impurity | Method | LOD | LOQ | Matrix/Context | Citation |
|---|---|---|---|---|---|
| Fexofenadine Decarboxylation Product (Impurity C) | HPLC | 1.54 ng | Not Specified | Pharmaceutical Capsules | ingentaconnect.com |
| Fexofenadine and Related Impurities | HPLC-DAD | 0.02 µg/mL | 0.05 µg/mL | Pharmaceutical Tablets | nih.gov |
Accuracy and Precision in Research Methodologies
The reliability of analytical methods for this compound is confirmed through rigorous validation of their accuracy and precision. Accuracy, often expressed as the percentage recovery of a known amount of analyte, and precision, measured by the relative standard deviation (RSD) of replicate measurements, are critical parameters.
Validation studies for methods capable of separating fexofenadine from its related compounds demonstrate high levels of accuracy and precision. For instance, a reverse-phase HPLC method showed accuracy for related impurities, determined through spike recovery studies, to be within the acceptable range of 95–105%. The precision of this method, evaluated at various concentration levels, resulted in an RSD of less than 5%.
Precision is typically assessed at three levels: system repeatability, method repeatability (intra-day precision), and intermediate precision (inter-day precision). nih.gov In a study determining fexofenadine and its impurities, precision was evaluated at concentration levels of 0.15, 5.0, and 7.5 µg/mL for the related impurities. nih.gov Another validated LC-MS/MS method for fexofenadine reported intra-day precision between 2.1–16.1% and inter-day precision from 0.3–14%. nih.gov The accuracy for the same method ranged from 86–115% (intra-day) and 90–110% (inter-day). nih.gov Similarly, a separate LC-MS/MS method reported intra- and inter-run precision and accuracy to be within 4.3% and 8.0%, respectively. nih.gov
The data below, compiled from various studies, illustrate the accuracy and precision of analytical methods used for fexofenadine and its related substances, which would include this compound.
Table 2: Accuracy and Precision Data from Research Methodologies
| Method | Analyte | Concentration Levels | Precision (%RSD) | Accuracy (% Recovery) | Citation |
|---|---|---|---|---|---|
| RP-LC | Impurity F | Not Specified | <5% | 95–105% | |
| HPLC-DAD | Related Impurities | 0.15, 5.0, 7.5 µg/mL | Data not specified, but validated per ICH guidelines | Data not specified, but validated per ICH guidelines | nih.gov |
| LC-MS/MS | Fexofenadine | 1-1000 ng/mL | Intra-day: 2.1–16.1%, Inter-day: 0.3–14% | Intra-day: 86–115%, Inter-day: 90–110% | nih.gov |
| LC-MS/MS | Fexofenadine | 1-500 ng/mL | Intra- and Inter-run: <4.3% | Intra- and Inter-run: <8.0% | nih.gov |
Research Implications and Applications of Decarboxy Fexofenadine
Contribution to Understanding Fexofenadine's Disposition in Research Models
Decarboxy Fexofenadine (B15129), a metabolite of fexofenadine, plays a crucial role in elucidating the complex processes that govern the disposition of its parent drug within the body. The disposition of fexofenadine is minimally dependent on hepatic metabolism; instead, it is significantly influenced by drug transporters. nih.govdrugbank.com Key transporters involved include P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), which are located on the luminal membrane and are critical for the drug's uptake into circulation and its efflux back into the intestine. mdpi.comresearchgate.netresearchgate.net
Research into Decarboxy Fexofenadine helps to probe the function of these transporters. vulcanchem.com The primary structural difference between fexofenadine and this compound is the latter's lack of a carboxyl group. This modification significantly alters the compound's physicochemical properties, such as polarity, which in turn affects its interaction with transporters like OATP and P-gp. nih.gov By comparing the transport kinetics of fexofenadine with that of this compound in research models, scientists can gain a more detailed understanding of the stereoselective and structure-dependent interactions that dictate fexofenadine's absorption, distribution, and excretion. nih.gov This knowledge is vital for predicting potential drug-drug interactions and understanding variability in patient response to fexofenadine. mdpi.comnih.gov
Utility in Impurity Profiling and Stability Studies of Fexofenadine
This compound is a well-documented impurity of fexofenadine, officially recognized as Fexofenadine European Pharmacopoeia (EP) Impurity C and Fexofenadine United States Pharmacopeia (USP) Related Compound C. ontosight.ainaarini.compharmaffiliates.com Its significance lies in its dual classification as both a process-related impurity, which can form during manufacturing, and a degradation product. ontosight.ai Specifically, it has been identified as a photodegradation product, forming when fexofenadine is exposed to ultraviolet light. naarini.comusbio.net
This dual nature makes this compound an essential compound in the stability testing of fexofenadine. Pharmaceutical stability studies, including forced degradation or stress testing, are conducted to understand how a drug substance degrades under various environmental conditions such as light, heat, humidity, and oxidation. By subjecting fexofenadine to these stressors and monitoring for the appearance of this compound, researchers can elucidate degradation pathways and establish appropriate storage and transportation conditions. The ability to accurately quantify this specific degradant is crucial for ensuring the quality, safety, and efficacy of the final fexofenadine product, with regulatory guidelines setting strict limits on its presence. ontosight.ai
| Impurity Name | Regulatory Designation | Origin | Application in Research |
|---|---|---|---|
| This compound | Fexofenadine EP Impurity C; USP Related Compound C | Photodegradation; Process-Related | Stability-indicating method validation; Stress testing; Degradation pathway analysis |
Application in Synthetic Process Optimization for Fexofenadine
The presence of this compound as a process-related impurity directly impacts the optimization of fexofenadine synthesis. The goal of synthetic process optimization is to maximize the yield of the active pharmaceutical ingredient (API) while minimizing the formation of impurities. researchgate.net this compound can serve as a probe to investigate the mechanisms of impurity formation during drug production.
By analyzing the specific reaction steps and conditions—such as temperature, solvents, and catalysts—that lead to the generation of this compound, pharmaceutical chemists can recommend and implement modifications to the synthetic route. researchgate.net For instance, if a particular step is found to promote decarboxylation, alternative reagents or milder conditions might be explored. ontosight.ai This targeted approach to process chemistry helps in developing a more robust and efficient manufacturing process, ultimately leading to a higher-purity fexofenadine product that meets stringent regulatory standards.
This compound as a Reference Standard in Analytical Research
This compound serves as an indispensable reference standard in analytical chemistry for research related to fexofenadine. vulcanchem.com A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. The availability of this compound as a certified reference material is critical for the development, validation, and routine use of analytical methods, such as high-performance liquid chromatography (HPLC), which are employed for the quality control of fexofenadine.
In this context, this compound is used to:
Confirm Method Specificity: Analysts use the reference standard to ensure their method can distinguish between fexofenadine and this specific impurity. The difference in their chemical structures results in distinct retention times in chromatographic systems.
Determine Method Sensitivity: It is used to establish the limit of detection (LOD) and limit of quantification (LOQ) for the impurity, ensuring the analytical method is sensitive enough to detect it at or below the levels stipulated by pharmacopoeias.
Validate Accuracy and Linearity: By preparing samples with known concentrations of the this compound standard, researchers can verify that the analytical method provides accurate quantitative results across a range of concentrations.
This application ensures that laboratories can reliably and accurately identify and quantify this compound, confirming that each batch of fexofenadine API meets the required purity specifications before being formulated into medicine. vulcanchem.com
Future Directions in Research on Decarboxy Fexofenadine
Unexplored Formation Pathways and Kinetic Studies
The formation of decarboxy fexofenadine (B15129) is not a recognized major metabolic route for fexofenadine, which undergoes very limited metabolism with only about 5% of a dose being hepatically processed. wikipedia.orgdrugbank.com The known metabolites are primarily a methyl ester and an azacyclonol (B1665903) derivative. drugbank.com The principal elimination pathways for fexofenadine are biliary and renal excretion of the unchanged drug. nih.govdrugbank.com
Despite this, the existence of a decarboxylated degradant has been noted. researchgate.net The pathways leading to its formation remain largely unexplored. Potential formation routes could include:
Spontaneous Degradation: Fexofenadine may undergo decarboxylation under specific stress conditions such as heat, light, or extreme pH, a process known as forced degradation. nih.govukaazpublications.com Studies designed to stress the parent drug could elucidate the conditions favoring the formation of decarboxy fexofenadine.
Enzymatic Decarboxylation: While not a primary metabolic step, minor enzymatic pathways could contribute to the formation of this compound in vivo. The process of decarboxylation is a known biochemical reaction, for instance, the enzyme L-histidine decarboxylase converts histidine into histamine. biomedpharmajournal.org Investigating whether analogous enzymes in the human gut or liver could act on fexofenadine, even at a low level, is a valid research avenue.
Future research must focus on kinetic studies to determine the rate and extent of this compound formation under various physiological and environmental conditions. Such studies, similar to kinetic analyses performed on the oxidation and degradation of other drugs, are essential to understand whether this compound is formed in sufficient quantities to be pharmacologically relevant. scispace.combiotech-asia.org
Advanced Analytical Techniques for Enhanced Detection and Characterization
The detection and characterization of this compound require sensitive and specific analytical methods, especially given its likely low concentration relative to the parent drug. A variety of advanced techniques, already validated for fexofenadine and its known impurities, can be adapted and optimized for this purpose. nih.govnih.govresearchgate.net
Key techniques include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with detectors like Photodiode Array (PDA) or Ultraviolet (UV) is a standard for separating fexofenadine from its related compounds. nih.govnih.govingentaconnect.com A validated, stability-indicating HPLC method would be the cornerstone for quantifying this compound in bulk drug stability studies and biological matrices. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity. nih.govcore.ac.uk It can definitively identify this compound by its specific mass-to-charge ratio, which would differ from fexofenadine due to the loss of the carboxyl group (a mass difference of 44.01 Da).
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for the simultaneous determination of multiple compounds and can be used for screening purposes. core.ac.ukidealpublication.in
The development of these methods would require rigorous validation according to ICH guidelines, establishing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.govdergipark.org.tr
| Technique | Principle | Application for this compound | Key Validation Parameters |
|---|---|---|---|
| RP-HPLC-PDA/UV | Separation based on polarity, detection via UV absorbance. nih.govingentaconnect.com | Quantification in stability studies and pharmaceutical formulations. researchgate.net | Linearity, Precision, Accuracy, Specificity, Robustness. dergipark.org.tr |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. nih.gov | Definitive identification and quantification in complex biological matrices (e.g., plasma, urine). core.ac.uk | Sensitivity (LOD/LOQ), Matrix Effect, Recovery, Specificity. nih.gov |
| HPTLC | Separation on a planar surface followed by densitometric scanning. core.ac.uk | Rapid screening for degradation products and quality control. idealpublication.in | Specificity, Linearity, Peak Purity. core.ac.uk |
Role in Comprehensive Drug Disposition Modeling Research and In Silico Studies
Understanding the complete disposition of a drug requires accounting for all major metabolites and their interactions within the body. Fexofenadine's pharmacokinetics are not significantly dictated by metabolic enzymes but are heavily influenced by drug transporters, particularly P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs). nih.govnih.govresearchgate.net These transporters affect the absorption and excretion of fexofenadine. researchgate.nettandfonline.com
The structural difference between fexofenadine and this compound—the absence of a carboxylic acid group—is significant. researchgate.net The carboxyl group is an ionizable group with a pKa of 4.25, meaning it is negatively charged at physiological pH. researchgate.net Its removal would fundamentally alter the compound's physicochemical properties, such as its polarity, solubility, and charge. These changes would almost certainly alter its affinity for drug transporters like P-gp and OATPs.
Therefore, this compound is a crucial subject for future research in drug disposition modeling:
In Vitro Transporter Studies: Experiments using cell lines that express specific transporters (e.g., OATP1A2, P-gp) are needed to determine if this compound is a substrate, inhibitor, or inducer of these proteins. Studies have already examined how genetic variants of OATP1A2 affect fexofenadine transport kinetics. nih.gov
In Silico Modeling: Computational tools like molecular docking can predict the binding interactions between this compound and the active sites of transporter proteins. researchgate.net These predictions can guide further in vitro experiments.
| Parameter | Description | Importance in Modeling |
|---|---|---|
| Formation Rate Constant (k_f) | The rate at which this compound is formed from fexofenadine. | Determines the amount of the compound produced in the body over time, which is essential for PBPK models. nih.gov |
| Transporter Affinity (K_m, K_i) | The concentration at which the compound binds to transporters like P-gp and OATPs. nih.gov | Predicts how the compound will compete with fexofenadine and other drugs for transport, influencing absorption and excretion. mdpi.com |
| Physicochemical Properties (LogP, pKa, Solubility) | Fundamental chemical properties that govern passive diffusion and interaction with biological membranes. nih.gov | Crucial inputs for in silico tools and PBPK models to simulate membrane permeability and distribution. researchgate.net |
| Plasma Protein Binding | The extent to which the compound binds to proteins like albumin in the blood. wikipedia.orgnih.gov | Determines the fraction of unbound, pharmacologically active compound available to interact with transporters and tissues. |
Q & A
Basic Research Questions
Q. How can RP-HPLC methods be validated for quantifying Decarboxy Fexofenadine in pharmaceutical formulations?
- Category : Analytical Methodology
- Answer : Validation requires assessing parameters such as specificity, linearity, precision, accuracy, and robustness. System suitability tests should include tailing factor (<1.5), theoretical plates (>4,000), and retention time consistency. For example, a validated RP-HPLC method demonstrated a tailing factor of 1.158 and theoretical plates of 4,975, with RSD <2% across parameters . Stability studies should confirm standard solution integrity for ≥48 hours under ambient conditions .
Q. What statistical approaches are recommended for analyzing herb-drug interaction data involving this compound?
- Category : Data Analysis
- Answer : Use ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups (e.g., P-gp modulators like rifampicin or ketoconazole). In situ intestinal permeability studies in rat models should report mean ± SD, with significance thresholds at p <0.04. GraphPad Prism is widely used for such analyses .
Q. How should food-effect studies on this compound bioavailability be designed?
- Category : Pharmacokinetic Design
- Answer : Cross-over trials comparing bioavailability under fed (e.g., fruit juices) vs. fasting conditions. Population pharmacokinetic modeling can integrate data from bioequivalence studies, with covariates like grapefruit juice reducing bioavailability by 36%. Ensure standardized administration with water to minimize variability .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s hepatobiliary transport using preclinical models?
- Category : Mechanistic Pharmacokinetics
- Answer : Employ single-pass perfused rat liver studies to calculate hepatic extraction ratios and unbound intrinsic biliary clearance (Cl’biliary). Include transporter-deficient models (e.g., Mrp2-deficient TR⁻ rats) and modulators (e.g., GF120918). Measure bile flow rates, perfusate concentrations, and biliary excretion rates under steady-state conditions .
Q. How can Quality-by-Design (QbD) principles optimize chronomodulated bilayer tablets containing this compound?
- Category : Formulation Development
- Answer : Use a 3-factor, 3-level Box-Behnken design (BBD) to optimize immediate-release (IR) and sustained-release (SR) layers. For IR layers, variables include drug load, sodium starch glycolate, and sodium bicarbonate. For SR layers, test HPMC E5 LV and magnesium stearate. Validate via desirability functions targeting >88% drug release and disintegration <30 seconds .
Q. What mechanisms underlie this compound’s efficacy in reducing albuminuria beyond H1 receptor antagonism?
- Category : Translational Pharmacology
- Answer : Investigate histamine-independent pathways, such as anti-inflammatory effects (e.g., cytokine modulation), antioxidant activity, and podocyte protection. Preclinical models should integrate glycemic control assessments and renal histopathology. Clinical trials must use albumin-to-creatinine ratios as endpoints and adjust for ACEI co-administration .
Q. How should QTc prolongation risks be assessed during this compound repurposing?
- Category : Cardiac Safety
- Answer : Conduct in vitro hERG channel assays followed by telemetry studies in conscious animals. In humans, use centralized ECG analysis with Fridericia’s correction (QTcF). Pre-2005 studies lacked ICH E14 guidelines but employed rigorous statistical methods; modern trials should adhere to E14’s threshold of >10 ms QTc increase .
Methodological Considerations
- Data Contradictions : Address discrepancies (e.g., variable Peff values in herb interaction studies) by standardizing protocols (e.g., perfusate composition, dosing routes) and using transporter knockout models to isolate mechanisms .
- Model Selection : Prioritize human SCH (sandwich-cultured hepatocytes) over rodent models for human hepatobiliary transport predictions, supplemented by PBPK modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
